methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate
Description
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 5, a carboxylate ester at position 4, and an aminomethyl (–CH2NH2) group at position 2. The aminomethyl group enhances nucleophilicity, enabling participation in hydrogen bonding or further functionalization (e.g., amide coupling).
Properties
CAS No. |
216480-94-3 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation via Cycloaddition
The oxazole core is frequently constructed using 1,3-dipolar cycloaddition reactions. A representative method involves reacting ethyl isocyanoacetate with α,β-unsaturated carbonyl compounds under copper(I) catalysis. For example, ethyl isocyanoacetate reacts with acetylene derivatives at 60–80°C to yield 5-methyloxazole intermediates. This step typically achieves 70–85% yields, with purification via silica gel chromatography.
Introduction of the Aminomethyl Group
The aminomethyl moiety at position 2 is introduced through nucleophilic substitution or reductive amination. In one approach, a bromomethyl intermediate is treated with aqueous ammonia at 0–5°C, yielding the aminomethyl derivative after 12 hours. Alternatively, reductive amination of a ketomethyl precursor using sodium cyanoborohydride in methanol provides the amine with 65–78% efficiency.
Esterification and Final Functionalization
The carboxylate group at position 4 is introduced via esterification of the corresponding acid. Thionyl chloride-mediated conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride, followed by reaction with methanol, affords the methyl ester in 90–95% yield.
Industrial-Scale Production Strategies
Flow Microreactor Systems
Continuous flow systems enhance scalability and safety. Ethyl ethoxymethyleneacetoacetic ester, a key intermediate, is synthesized in a microreactor at 100–110°C with a residence time of 10 minutes, achieving 92% conversion. Subsequent cyclization with hydroxylamine sulfate at −5°C in a second reactor produces ethyl-5-methylisoxazole-4-carboxylate at 85% yield.
Crystallization and Purification
Industrial processes prioritize crystallization for purity. The final compound is crystallized from ethanol/water mixtures (3:1 v/v) at −20°C, yielding 98% pure product.
Reaction Optimization and Catalysis
Catalyst Screening
Temperature and Solvent Effects
-
Cycloaddition : Elevated temperatures (80°C) in DMF reduce side products.
-
Amination : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, reducing reaction time by 40%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cycloaddition + SN2 | 4 | 62 | High regioselectivity | Requires cryogenic conditions |
| Reductive Amination | 3 | 68 | Mild conditions | Over-reduction risks |
| Flow Microreactor | 2 | 85 | Scalability | High initial capital |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Amines or other reduced derivatives of the oxazole ring.
Substitution: Substituted oxazoles with various functional groups.
Scientific Research Applications
Chemistry
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be utilized to create more complex organic compounds through various chemical reactions including oxidation, reduction, and nucleophilic substitution.
- Reagent in Organic Reactions : The compound is employed as a reagent for synthesizing other chemical entities, contributing to advancements in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules:
- Biological Activity : Preliminary studies suggest that this compound may exhibit biological activities that warrant further investigation into its mechanisms of action against specific biological targets.
- Peptide Synthesis : The compound can be integrated into peptide synthesis protocols, enhancing the development of novel peptides with therapeutic potential .
Medicine
The pharmaceutical implications of this compound are significant:
- Pharmaceutical Intermediate : Research is ongoing to explore its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its unique functional groups may facilitate the development of new drug candidates.
- Potential Therapeutics : The compound's structural features may allow it to interact with biological systems in ways that could lead to the development of new therapeutic agents.
Case Study 1: Peptidomimetics Development
A recent study investigated the application of similar compounds in solid-phase peptide synthesis. Researchers successfully coupled unnatural amino acids to peptide chains using methodologies that could be adapted for this compound. This approach opens avenues for creating peptidomimetics with enhanced biological activity and stability .
Case Study 2: Organic Synthesis Innovations
In another study focused on organic synthesis, this compound was utilized as a key intermediate for synthesizing complex heterocycles. The reactions demonstrated high yields and selectivity, showcasing the compound's utility in advancing synthetic methodologies.
Mechanism of Action
The mechanism by which methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the derivative and the biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at position 2 of the oxazole ring is a critical determinant of chemical behavior. Key analogs include:
Table 1: Structural Comparison of Oxazole and Thiazole Derivatives
Key Research Findings
Reactivity and Functionalization
- Aminomethyl Group: The primary amine in the target compound enables reactions such as reductive amination or peptide coupling, making it valuable in prodrug design .
- Hydroxy Analog : Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate (CAS 2126178-35-4) can undergo phosphorylation or esterification, but its polarity limits membrane permeability .
Physicochemical Properties
- Lipophilicity : The cyclopentylmethyl substituent (CAS 148330-09-0) increases logP, favoring blood-brain barrier penetration compared to polar analogs like the hydroxy derivative .
- Solubility: The target compound’s aminomethyl group improves aqueous solubility relative to phenyl- or aliphatic-substituted analogs .
Biological Activity
Methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a five-membered oxazole ring that includes both an aminomethyl group and a carboxylate group. Its molecular formula is CHNO, with a molecular weight of approximately 170.166 g/mol. The structural features contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins.
- π-π Interactions : The oxazole ring can engage in π-π interactions, modulating the activity of enzymes or receptors.
These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Activity :
- Studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, it exhibited an IC₅₀ value of 2.41 µM in MCF-7 cells, leading to increased pro-apoptotic protein levels and decreased anti-apoptotic protein levels .
- In HCT-116 cells, it caused significant cell cycle arrest at the G1 phase with an IC₅₀ value of 1.54 µM.
- Immunomodulatory Effects :
- Antiviral Properties :
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC₅₀ Value (µM) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 2.41 | Induces apoptosis; alters protein expression |
| Anticancer | HCT-116 | 1.54 | Causes G1 cell cycle arrest |
| Immunomodulatory | Human Peripheral Blood Lymphocytes | N/A | Inhibits proliferation |
| Antiviral | A-549 (HHV-1 replication) | N/A | Inhibits viral replication |
Case Study 1: Apoptosis Induction in MCF-7 Cells
In a controlled study, this compound was administered to MCF-7 cells at varying concentrations. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
Case Study 2: Immune Response Modulation
Another study focused on the effects of the compound on mouse splenocytes showed that treatment led to a significant reduction in TNF-α production upon stimulation with lipopolysaccharide, highlighting its potential for managing inflammatory responses.
Q & A
Q. What are the standard synthetic routes for methyl 2-(aminomethyl)-5-methyl-1,3-oxazole-4-carboxylate, and how can its purity be validated?
The compound is typically synthesized via cyclocondensation reactions involving precursors like substituted acetoacetate esters and aminomethylating agents. For example, analogous oxazole derivatives are prepared using Vilsmeier-Haack reactions or microwave-assisted cyclization . Post-synthesis, purity is validated via HPLC (using C18 columns with acetonitrile/water gradients) and spectroscopic methods (¹H/¹³C NMR, IR). Elemental analysis ensures stoichiometric consistency, while melting point determination assesses crystallinity .
Q. Which spectroscopic techniques are critical for characterizing the functional groups in this compound?
- ¹H NMR : Identifies the methyl ester (δ ~3.8–4.0 ppm), aminomethyl group (δ ~2.5–3.5 ppm), and oxazole protons (δ ~6.5–8.0 ppm).
- IR : Confirms ester carbonyl (~1700 cm⁻¹), oxazole C=N (~1650 cm⁻¹), and NH₂ stretches (~3300 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend storage at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the aminomethyl moiety. Accelerated degradation tests (40°C/75% RH for 4 weeks) coupled with HPLC monitoring can quantify decomposition products like carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this oxazole derivative?
Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates. For example, transition-state analysis of cyclocondensation steps helps optimize solvent selection (e.g., ethanol vs. DMF) and catalyst use (e.g., acetic acid). Machine learning algorithms trained on reaction databases (e.g., Reaxys) predict optimal conditions (temperature, time) to maximize yield .
Q. What strategies resolve contradictory spectral data during structural elucidation?
Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. Solutions include:
- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomers).
- 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals.
- X-ray crystallography : Provides unambiguous confirmation of solid-state structure .
Q. How can the compound’s biological activity be systematically evaluated?
- In vitro assays : Test antimicrobial activity via disk diffusion (1000 ppm in DMF, with ciprofloxacin as a positive control) .
- Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) using fluorescence-based assays.
- SAR studies : Modify the aminomethyl or ester group to correlate structural changes with activity .
Q. What reactor designs improve scalability for large-scale synthesis?
Continuous-flow reactors enhance reproducibility by maintaining precise temperature/pH control during cyclization. Membrane separation technologies (e.g., nanofiltration) isolate intermediates, reducing purification steps. Process simulation software (Aspen Plus) models mass/heat transfer to minimize side reactions .
Methodological Considerations
- Contradiction Analysis : Conflicting solubility data (e.g., in DMSO vs. ethanol) may reflect polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms .
- Reaction Optimization : Design of Experiments (DoE) evaluates multifactorial interactions (e.g., solvent polarity, catalyst loading) to identify robust synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
